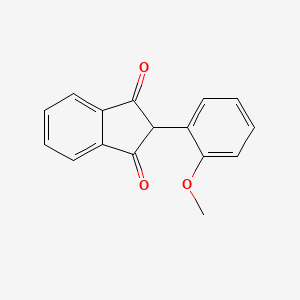

2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound that belongs to the class of indene derivatives It is characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to an indene-1,3-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the condensation of 2-methoxybenzaldehyde with indan-1,3-dione under acidic or basic conditions. The reaction can be catalyzed by acids such as hydrochloric acid or bases like sodium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Key Reaction Conditions:

| Reagents/Conditions | Details | Yield | Reference |

|---|---|---|---|

| Indane-1,3-dione + 2-Methoxybenzaldehyde | Ethanol, catalytic acetic acid, reflux (24 h) | 80% | |

| Recrystallization | Ethyl acetate/petroleum ether | – |

Mechanistic Pathway :

-

Base-catalyzed deprotonation of indane-1,3-dione to form an enolate.

-

Nucleophilic attack on the aldehyde carbonyl group.

-

Elimination of water to generate the α,β-unsaturated diketone.

Michael Addition Reactions

The electron-deficient α,β-unsaturated system undergoes Michael additions with nucleophiles (e.g., amines, enamines):

Example Reaction :

-

Substrate : 2-(2-Methoxyphenyl)-1H-indene-1,3(2H)-dione (3h )

-

Nucleophile : 1,1-Enediamines (e.g., EDAMs)

-

Conditions : Ethanol, reflux (6–12 h)

-

Product : Indenodihydropyridines (3a–3m )

Mechanism :

-

Michael addition of the enediamine to the α,β-unsaturated diketone.

-

Tautomerization and cyclization to form fused pyridine-indene derivatives.

Tautomerization and Cyclization

Under acidic or thermal conditions, the compound exhibits enol-keto tautomerism , facilitating intramolecular cyclization:

Key Observation :

-

In 1,4-dioxane under reflux, the compound undergoes oxidation to form indenopyridines (4a–4h ) via air oxidation .

Table 1: Synthetic Approaches to 2-Arylidene-indane-1,3-diones

| Method | Catalyst/Solvent | Time | Yield (%) | Reference |

|---|---|---|---|---|

| Knoevenagel Condensation | Acetic acid/EtOH | 24 h | 80 | |

| Ionic Liquid-Mediated | 2-HEAF (neat) | 1 min | 98* | |

| Grinding Method | MgO/SiO₂ (solid-state) | 20 min | 92–95 |

*Reported for benzaldehyde derivatives; analogous conditions applicable to 2-methoxybenzaldehyde.

Spectroscopic Characterization

Key Data for this compound :

-

IR (KBr) : 3032 cm⁻¹ (C–H aromatic), 2925 cm⁻¹ (C–H aliphatic), 1687/1727 cm⁻¹ (C=O) .

-

¹H NMR (CDCl₃) :

-

¹³C NMR : 55.7 (OCH₃), 160.5 (C=O), 189.2/190.6 (diketone carbons) .

Stability and Handling

Scientific Research Applications

Chemical Synthesis and Applications

Building Block in Organic Synthesis

The compound serves as a crucial building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, including oxidation, reduction, and substitution. The reactions typically involve:

- Oxidation : Converting the dione to quinones using oxidizing agents like potassium permanganate.

- Reduction : Transforming the dione moiety into diols with reducing agents such as sodium borohydride.

- Substitution : Electrophilic aromatic substitution on the phenyl ring to introduce different substituents under acidic or basic conditions.

Biological Applications

Antimicrobial and Anticancer Properties

Recent studies have indicated that 2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione exhibits potential biological activities. For instance:

- Antimicrobial Activity : The compound has been tested against various bacterial strains, showing significant inhibitory effects.

- Anticancer Activity : Research has demonstrated that it can induce apoptosis in cancer cells, making it a candidate for further drug development.

Medicinal Chemistry

Therapeutic Effects and Drug Development

The compound is being investigated for its therapeutic effects. Notably:

- Lead Compound for Drug Development : Its structure allows for modifications that can enhance its bioactivity and selectivity against specific molecular targets.

- Mechanism of Action : It interacts with enzymes and signaling pathways, affecting various biochemical processes.

Industrial Applications

Production of Dyes and Pigments

In the industrial sector, this compound is utilized in the production of dyes and pigments. Its ability to form stable complexes with metals enhances its application in colorants.

Case Study 1: Synthesis and Characterization

A study published in MDPI detailed the synthesis of derivatives from indane-1,3-dione using various functionalization methods. The derivatives showed varied yields depending on reaction conditions, highlighting the compound's versatility in synthetic chemistry .

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Knoevenagel Reaction | Ethanol with sodium acetate | 61 - 85 |

| Hydrolysis | Acidic conditions | 50 |

Case Study 2: Biological Evaluation

In another study focused on antimicrobial properties, this compound was tested against several pathogenic bacteria. The results indicated a significant reduction in bacterial growth at specific concentrations .

| Bacterial Strain | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| E. coli | 50 | 15 |

| S. aureus | 50 | 12 |

Case Study 3: Fluorescent Chemosensor Development

Research highlighted the development of a fluorescent chemosensor based on derivatives of indene-1,3-dione for detecting Cu²⁺ ions. The chemosensor exhibited high sensitivity and selectivity, demonstrating the compound's applicability in environmental monitoring .

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its effects are mediated through the modulation of signaling pathways and the alteration of cellular functions.

Comparison with Similar Compounds

Similar Compounds

2-methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.

2-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-3-yl acetic acid: A compound with significant biological activity.

Uniqueness

2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to its specific structural features, which confer distinct chemical reactivity and potential applications. Its indene-1,3-dione core and methoxyphenyl substituent make it a versatile compound for various scientific and industrial purposes.

Biological Activity

2-(2-methoxyphenyl)-1H-indene-1,3(2H)-dione, a derivative of indane-1,3-dione, has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article presents a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a methoxy-substituted phenyl group attached to an indene-1,3-dione framework. Its unique structure contributes to its reactivity and biological activity. The presence of the carbonyl groups in the indene moiety allows for interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It acts as an inhibitor or modulator of various enzymes and signaling pathways, influencing cellular processes such as apoptosis and oxidative stress response. These interactions are crucial for its potential therapeutic applications.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it is effective against a range of bacterial strains and fungi. For instance, a study reported that derivatives of indane-1,3-dione demonstrated potent activity against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies using various cancer cell lines have demonstrated that this compound can inhibit cell proliferation and induce apoptosis. For example, one study found that it significantly reduced the viability of cancer cells through mechanisms involving oxidative stress and modulation of apoptotic pathways .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical) | 15 | Induction of apoptosis |

| MCF-7 (breast) | 20 | Inhibition of proliferation |

| A549 (lung) | 25 | Cytotoxicity |

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has shown anti-inflammatory effects. Studies have indicated that it can reduce the production of pro-inflammatory cytokines in macrophages, suggesting its potential use in treating inflammatory diseases .

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

-

Anticancer Study : A study involving doxorubicin-induced cardiotoxicity in H9c2 cardiomyocytes revealed that treatment with this compound improved cell viability significantly compared to untreated controls .

- Results : The compound reduced oxidative stress markers and enhanced cell survival rates.

-

Antimicrobial Study : A series of derivatives were tested against common pathogens. The findings indicated a strong correlation between structural modifications and antimicrobial efficacy .

- Results : Certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics.

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

2-(2-methoxyphenyl)indene-1,3-dione |

InChI |

InChI=1S/C16H12O3/c1-19-13-9-5-4-8-12(13)14-15(17)10-6-2-3-7-11(10)16(14)18/h2-9,14H,1H3 |

InChI Key |

WVXVPDQRRZKAJY-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=CC=C1C2C(=O)C3=CC=CC=C3C2=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.